N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide belongs to the class of compounds known as phenyl-1,2,4-triazoles. These compounds are characterized by their triazole ring structure fused with other heterocycles, which often exhibit biological activity. The compound's CAS number is 2319783-57-6, and it is documented in various chemical databases such as PubChem and BenchChem .
The synthesis of N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide typically involves several key steps:
The molecular structure of N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide can be analyzed using various spectroscopic techniques:
The molecular formula is , with a molecular weight of 327.32 g/mol. The InChI representation is provided as InChI=1S/C15H14FN7O/c1-21(15(24)10-4-11(16)6-17-5-10)12-7-22(8-12)14-3-2-13-19-18-9-23(13)20-14/h2-6,9,12H,7-8H2,1H3.
The compound engages in various chemical reactions typical for heterocyclic compounds:
These reactions highlight its versatility in synthetic organic chemistry and potential applications in drug development .
The mechanism of action for N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors within cellular pathways.
Research indicates that compounds containing triazole rings often exhibit inhibitory activity against various enzymes involved in disease processes. The fluorinated nicotinamide moiety may enhance binding affinity due to electronic effects or steric factors that stabilize interactions with target proteins.
Further studies are required to clarify its specific biological targets and therapeutic potential .
The physical and chemical properties of N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide include:
These properties are essential for understanding its behavior in biological systems and its potential formulation as a therapeutic agent .
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide has potential applications in:
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 98569-64-3
CAS No.: